molecular formula C25H30N2O5 B2945489 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid CAS No. 141925-90-8

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid

Cat. No.: B2945489
CAS No.: 141925-90-8
M. Wt: 438.524
InChI Key: DCGFLCNGHDGVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid typically involves multiple steps, starting with the protection of amino acids using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is protected, followed by the coupling of the protected amino acid with a suitable carboxylic acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amino acids or amides.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of peptides and other bioactive molecules. Its Fmoc-protected amino group makes it a valuable building block in solid-phase peptide synthesis.

Biology: It serves as a tool in studying protein interactions and functions. The Fmoc group can be selectively removed to expose the amino group for further modifications.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid exerts its effects depends on its specific application. For instance, in peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for subsequent reactions. The compound's molecular targets and pathways would vary based on its use in different scientific contexts.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: These compounds share the Fmoc-protected amino group, making them useful in peptide synthesis.

  • Fluoren-9-ylmethoxycarbonyl derivatives: Similar compounds with variations in the side chain or core structure.

Uniqueness: 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid stands out due to its specific structural features, which may confer unique reactivity and functional properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

6-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c28-23(26-15-7-1-2-14-24(29)30)13-8-16-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7-8,13-17H2,(H,26,28)(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGFLCNGHDGVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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